![molecular formula C23H18FN7O2 B2359580 2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-56-1](/img/structure/B2359580.png)

2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

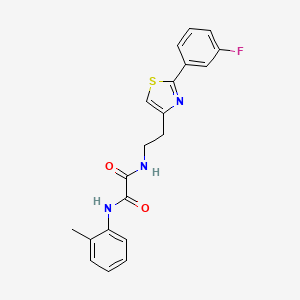

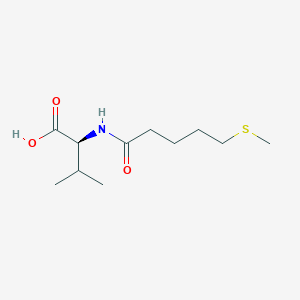

This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been associated with P21-activated kinase 1 (PAK1), which is involved in cell proliferation, survival, and migration . Deregulation of PAK1 activity is implicated in various human diseases, including cancer, inflammation, and neurological disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has been synthesized . Another study reported the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones via condensation of carboxamide with some aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . This scaffold was identified as a promising lead for targeting PAK1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, condensation, and reaction with acetic anhydride .Wissenschaftliche Forschungsanwendungen

Radiosynthesis Applications

- A study by Dollé et al. (2008) in the Journal of Labelled Compounds and Radiopharmaceuticals detailed the radiosynthesis of DPA-714, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This compound was designed with a fluorine atom to allow labeling with fluorine-18, a characteristic useful for in vivo imaging (Dollé et al., 2008).

Ligands for Translocator Protein

- Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, and evaluated them in vitro for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study, published in the Journal of Medicinal Chemistry, found these derivatives to have subnanomolar affinity for TSPO (Damont et al., 2015).

In Vitro Cytotoxic Activity

- Al-Sanea et al. (2020) in the Russian Journal of Organic Chemistry investigated the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. They evaluated these compounds for their anticancer activity on 60 cancer cell lines, revealing a compound that showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

- A study by Chkirate et al. (2019) in the Journal of Inorganic Biochemistry synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. They explored the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of these complexes (Chkirate et al., 2019).

Molecular Probes for A2A Adenosine Receptor

- Kumar et al. (2011) reported in Bioorganic & Medicinal Chemistry Letters on the development of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor. These findings are significant for studying the receptor in various contexts (Kumar et al., 2011).

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-19-10-6-5-9-18(19)24)31(29-15)23-17-12-27-30(22(17)25-14-26-23)16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIKEOWUNUNLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)

![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)

![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)

![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)